Ethyl 4-bromoacetoacetate
Overview
Description
Ethyl 4-bromoacetoacetate is an organic compound with the molecular formula C6H9BrO3. It is a colorless liquid with a density of approximately 1.50 g/cm³, a melting point of about 15-20°C, and a boiling point of around 145-150°C . This compound is primarily used in organic synthesis as an important intermediate for the preparation of various compounds. It can participate in esterification, substitution, and condensation reactions .
Scientific Research Applications
Ethyl 4-bromoacetoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of certain pharmaceutical drugs.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Safety and Hazards
Ethyl 4-bromoacetoacetate is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation . It is harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it is synthesized from Ethyl acetoacetate, which is involved in various biochemical reactions
Molecular Mechanism
It is known that it is synthesized from Ethyl acetoacetate, which can undergo various reactions at the molecular level
Metabolic Pathways
It is known that it is synthesized from Ethyl acetoacetate, which is involved in various metabolic pathways
Preparation Methods
The preparation of ethyl 4-bromoacetoacetate is generally carried out by chemical synthesis. A common method involves the reaction of bromoacetoacetic acid with absolute ethanol under acidic conditions . The reaction typically proceeds as follows:
Reactants: Bromoacetoacetic acid and absolute ethanol.
Conditions: Acidic environment.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-bromoacetoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions to form more complex molecules.
Esterification Reactions: It can react with alcohols to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like ethanol and ether, and controlled temperatures. Major products formed from these reactions depend on the specific reactants and conditions used.
Mechanism of Action
The mechanism by which ethyl 4-bromoacetoacetate exerts its effects involves its ability to participate in various chemical reactions. The bromine atom in the molecule makes it highly reactive, allowing it to undergo nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions.
Comparison with Similar Compounds
Ethyl 4-bromoacetoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the bromine atom, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
4-bromoacetoacetic acid: The parent acid form, which can be used to synthesize this compound.
The uniqueness of this compound lies in its reactivity due to the presence of the bromine atom, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-bromo-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWUTQKXCZNAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341720 | |
Record name | Ethyl 4-bromoacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13176-46-0 | |
Record name | Ethyl 4-bromoacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-bromoacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Ethyl 4-bromoacetoacetate in the context of the provided research?
A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. The research papers highlight its role in preparing imidazopyrimidine acetic acids [, ], imidazo[2,1-b]thiazole-6-acetic acids, and imidazo[2,1-b]benzothiazole-2-acetic acids [], and furo(3,4-d)pyrimidine derivatives [].
Q2: Can you elaborate on the reaction of this compound with aminopyrimidines?
A2: Researchers have demonstrated that this compound reacts with both 2-aminopyrimidines and 4-aminopyrimidines []. This reaction leads to the formation of ethyl imidazo(1,2-a) and imidazo(1,2-c)pyrimidin-2-acetates, respectively. These esters are then further reacted to obtain the corresponding acetic acids, which were investigated for anti-inflammatory activity [].
Q3: How does this compound contribute to the synthesis of Ceftazidime side-chain?
A3: In a one-pot synthesis method for the Ceftazidime side-chain acid ethyl ester, this compound plays a crucial initial role []. It reacts with sodium nitrite under acidic conditions to form an oxime intermediate. This intermediate then undergoes a cyclization reaction with thiourea, ultimately yielding the desired Ceftazidime side-chain acid ethyl ester [].
Q4: Are there any studies on the reaction of this compound with phenols?
A4: Yes, researchers have investigated the reaction of this compound with phenols in the presence of aluminum chloride []. This reaction yields ethyl 4-bromo-3-hydroxy-3-(2-hydroxyphenyl) butyrate, considered an intermediate in the Pechmann reaction. This intermediate can be further transformed into 4-bromomethylcoumarins or ethyl 3-benzo[b]furanacetates depending on the reaction conditions [].
Q5: What are some other interesting reactions involving this compound mentioned in the provided research?
A5: The research papers mention several other notable reactions, including:
- Reaction with carbon disulfide and active methylene compounds: This reaction is explored in two separate papers [, ], hinting at its potential significance in synthetic chemistry.
- Reaction with diketen: This reaction results in the formation of ethyl 6-substituted 2,4-dihydroxybenzoates []. The study further explores the synthesis of various substituted acetoacetates from this compound as starting materials [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.